![molecular formula C17H15FN2O3 B2516714 1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea CAS No. 2034565-52-9](/img/structure/B2516714.png)
1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea is a compound that combines the structural features of bifuran and fluorobenzyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both bifuran and fluorobenzyl moieties in its structure suggests unique chemical and physical properties that can be exploited for different purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea typically involves the following steps:
Formation of the bifuran moiety: The bifuran structure can be synthesized through a palladium-catalyzed direct coupling method, which involves the reaction of furan derivatives.
Introduction of the fluorobenzyl group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate fluorobenzyl halides.
Urea formation: The final step involves the reaction of the bifuran and fluorobenzyl intermediates with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form bifuran diones.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Bifuran diones.
Reduction: Amines.
Substitution: Substituted fluorobenzyl derivatives.
Aplicaciones Científicas De Investigación
1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the fluorobenzyl group can participate in hydrophobic interactions and hydrogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea is unique due to the combination of bifuran and fluorobenzyl groups in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of the bifuran moiety enhances its potential for π-π stacking interactions, while the fluorobenzyl group provides additional hydrophobic and hydrogen bonding capabilities .
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-13-5-3-12(4-6-13)10-19-17(21)20-11-14-7-8-16(23-14)15-2-1-9-22-15/h1-9H,10-11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUCZJJNJOPCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2516633.png)
![2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride](/img/structure/B2516634.png)
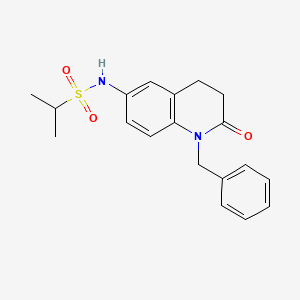

![1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2516641.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2516643.png)
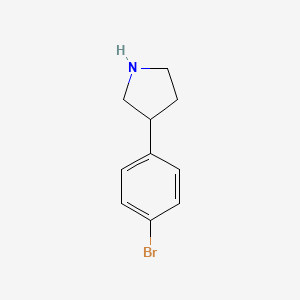
![2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2516648.png)
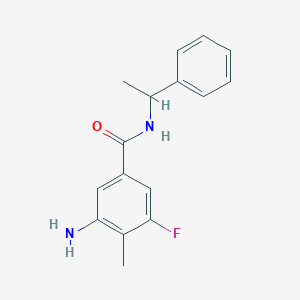
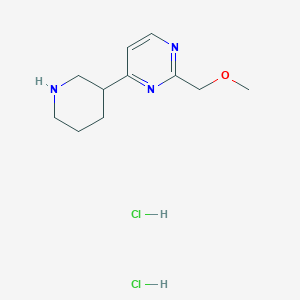
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2516651.png)
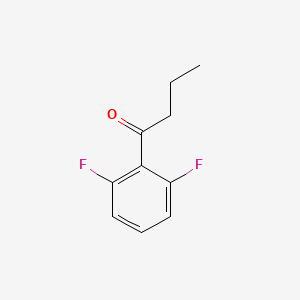

![N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2516654.png)
